molecular formula C14H12O4S B14303237 Phenyl (benzenesulfonyl)acetate CAS No. 118621-31-1

Phenyl (benzenesulfonyl)acetate

Cat. No.: B14303237
CAS No.: 118621-31-1
M. Wt: 276.31 g/mol
InChI Key: XMYYFLQTJJESCC-UHFFFAOYSA-N
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Description

Phenyl (benzenesulfonyl)acetate is an organic compound that belongs to the class of esters. It is derived from benzenesulfonic acid and phenylacetic acid. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (benzenesulfonyl)acetate can be synthesized through the esterification of benzenesulfonic acid with phenylacetic acid. The reaction typically involves the use of a dehydrating agent such as phosphorus pentoxide or sulfuric acid to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (benzenesulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl (benzenesulfonyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl (benzenesulfonyl)acetate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (benzenesulfonyl)acetate is unique due to its combination of the ester, sulfonyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

118621-31-1

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

phenyl 2-(benzenesulfonyl)acetate

InChI

InChI=1S/C14H12O4S/c15-14(18-12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

XMYYFLQTJJESCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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